molecular formula C18H14N2O5 B2644557 N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide CAS No. 1421451-35-5

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide

Cat. No.: B2644557
CAS No.: 1421451-35-5
M. Wt: 338.319
InChI Key: YTMQFWAVDPHIQX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a benzyloxy group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the benzyloxy group: This step often involves the use of benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the benzo[d][1,3]dioxole moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The isoxazole ring and benzo[d][1,3]dioxole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-3-(methoxy)isoxazole-5-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-(benzo[d][1,3]dioxol-5-yl)-3-(ethoxy)isoxazole-5-carboxamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

    N-(benzo[d][1,3]dioxol-5-yl)-3-(propoxy)isoxazole-5-carboxamide: Similar structure but with a propoxy group instead of a benzyloxy group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide is unique due to the presence of the benzyloxy group, which can impart different physicochemical properties compared to its analogs

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-18(19-13-6-7-14-15(8-13)24-11-23-14)16-9-17(20-25-16)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMQFWAVDPHIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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